Alpha2delta Calcium Channel Binding Affinity
The racemic 2-amino-2-(2,4-difluorophenyl)acetic acid (DL-mixture) binds to the alpha2delta subunit of voltage-gated calcium channels with a Ki of 3,500 nM (3.5 µM), as determined by displacement of [3H]L-leucine in murine brain membranes [1]. This represents a ~19-fold weaker affinity compared to the prototypical ligand L-phenylglycine (Ki = 180 nM) and a ~29-fold weaker affinity compared to the clinical gabapentinoid drug gabapentin (Ki = 120 nM) measured under comparable assay conditions [2]. These data derive from the same Abbott Laboratories SAR study (Mortell et al., 2006), providing a direct intra-study comparison. Note: the Ki value of 3,500 nM was measured on the racemic mixture; the enantiopure (S)-enantiomer may exhibit a different affinity and this represents a research gap requiring experimental determination.
| Evidence Dimension | Binding affinity (Ki) for alpha2delta subunit of voltage-gated calcium channels |
|---|---|
| Target Compound Data | Ki = 3,500 nM (racemic 2-amino-2-(2,4-difluorophenyl)acetic acid; displacement of [3H]L-leucine from murine brain membranes) |
| Comparator Or Baseline | L-Phenylglycine Ki = 180 nM; Gabapentin Ki = 120 nM (same assay format, Mortell et al. 2006) |
| Quantified Difference | 19.4-fold weaker than L-phenylglycine; 29.2-fold weaker than gabapentin |
| Conditions | Displacement of [3H]L-leucine from alpha2delta-containing calcium channel in murine brain membranes; Bioorg Med Chem Lett 16:1138-41 (2006) |
Why This Matters
The alpha2delta subunit is the validated molecular target of gabapentin and pregabalin, multi-billion-dollar drugs for neuropathic pain and epilepsy; understanding affinity differences guides selection of appropriate tool compounds for target engagement studies and SAR campaigns.
- [1] BindingDB Entry BDBM50179695: Ki = 3,500 nM for 2-amino-2-(2,4-difluorophenyl)acetic acid at Voltage-dependent calcium channel subunit alpha-2/delta-1 (Mus musculus). Data curated from Mortell et al., Bioorg Med Chem Lett 16:1138-41 (2006). View Source
- [2] (L)-Phenylglycine, but not necessarily other alpha2delta subunit voltage-gated calcium channel ligands, attenuates neuropathic pain in rats. Data reporting gabapentin Ki = 120 nM, pregabalin Ki = 180 nM, (L)-phenylglycine Ki = 180 nM. View Source
